2'-Hydroxyacetophenone-d4 Oxime
Beschreibung
2'-Hydroxyacetophenone-d4 Oxime (CAS 54758-75-7) is a deuterated derivative of 2'-hydroxyacetophenone oxime, where four hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₁₀H₇D₄NO₃, with a molecular weight of 197.22 g/mol . This compound is primarily utilized as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry-based studies, to enhance quantification accuracy by minimizing matrix effects .
Eigenschaften
CAS-Nummer |
1346606-29-8 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
155.189 |
IUPAC-Name |
(6Z)-2,3,4,5-tetradeuterio-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,9,11H,1H3/b7-6-/i2D,3D,4D,5D |
InChI-Schlüssel |
NZLAAVQBGFJOMJ-NHNBMOQZSA-N |
SMILES |
CC(=C1C=CC=CC1=O)NO |
Synonyme |
1-(2-Hydroxyphenyl)ethanone-d4 Oxime; 2-Hydroxyacetophenoxime-d4; Methyl 2-Hydroxyphenyl-d4 Ketoxime; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxyacetophenone-d4 Oxime typically involves the reaction of 2’-Hydroxyacetophenone with hydroxylamine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. A common method involves the use of deuterated solvents and reagents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of 2’-Hydroxyacetophenone-d4 Oxime follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Hydroxyacetophenone-d4 Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2’-Hydroxyacetophenone-d4 Oxime is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Used in the synthesis of deuterated compounds for various industrial applications .
Wirkmechanismus
The mechanism of action of 2’-Hydroxyacetophenone-d4 Oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. The presence of deuterium atoms can affect the compound’s metabolic stability and reaction kinetics, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Structural and Stability Comparisons
- Deuterated vs. Non-Deuterated Analogs: The deuterium labeling in 2'-Hydroxyacetophenone-d4 Oxime enhances its utility in isotopic dilution assays without altering its chemical behavior. For example, 4-Hydroxyacetophenone Oxime (non-deuterated) shares similar reactivity but lacks isotopic distinction in detection .
- Thermal Stability: Oximes with electron-withdrawing groups (e.g., 4-Nitroacetophenone Oxime) exhibit lower thermal stability due to increased resonance destabilization, decomposing above 200°C . In contrast, compounds with hydrogen-bonding substituents (e.g., di(1H-tetrazol-5-yl) methanone oxime) show higher decomposition temperatures (~288°C) due to intermolecular H-bonding networks .
Key Differences and Challenges
- Detection Sensitivity: The deuterated compound’s higher molecular weight (197.22 vs. 151.16 for non-deuterated) improves mass spectrometry resolution but may complicate chromatography due to isotopic peak splitting .
- Synthetic Complexity: Deuterated precursors are cost-prohibitive, limiting large-scale production of 2'-Hydroxyacetophenone-d4 Oxime compared to its non-deuterated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
